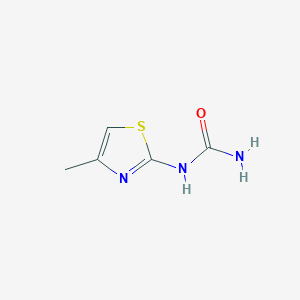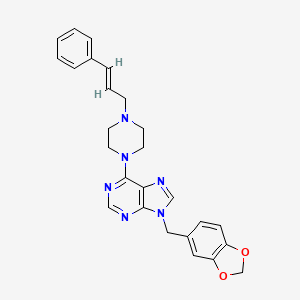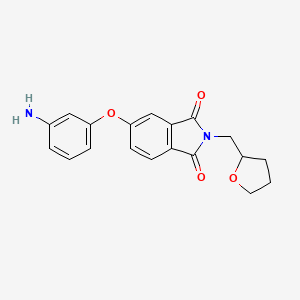![molecular formula C18H16Cl2N4O2S2 B14144127 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 6380-22-9](/img/structure/B14144127.png)
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Urea Formation: The final step involves the reaction of the thiadiazole-sulfanyl intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Biology: The compound has been evaluated for its antimicrobial and antifungal activities.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.
相似化合物的比较
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but lacks the 2,4-dichlorobenzyl group.
3-(2,4-Dichlorobenzyl)sulfanyl-1H-1,2,4-triazol-5-amine: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the 2,4-dichlorobenzyl and 2-methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
6380-22-9 |
|---|---|
分子式 |
C18H16Cl2N4O2S2 |
分子量 |
455.4 g/mol |
IUPAC 名称 |
1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C18H16Cl2N4O2S2/c1-26-15-5-3-2-4-14(15)21-17(25)22-18-24-23-16(28-18)10-27-9-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3,(H2,21,22,24,25) |
InChI 键 |
PPIWMIWFTZKZHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


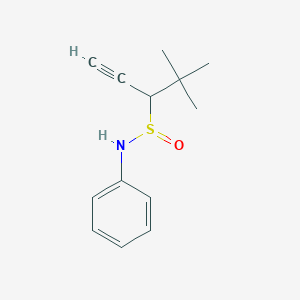
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
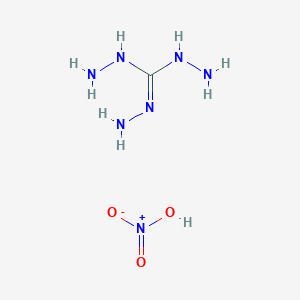
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
